molecular formula C9H9ClN2 B7855114 CID 20327615

CID 20327615

Cat. No. B7855114
M. Wt: 180.63 g/mol
InChI Key: NNRLBUOQBHTARV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 20327615 is a useful research compound. Its molecular formula is C9H9ClN2 and its molecular weight is 180.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 20327615 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 20327615 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 20327615 involves the reaction of two starting materials, 2,4-dichloro-5-nitropyrimidine and 2-(2-methoxyphenyl)acetic acid, followed by a series of chemical transformations.

Starting Materials
2,4-dichloro-5-nitropyrimidine, 2-(2-methoxyphenyl)acetic acid

Reaction
Step 1: 2,4-dichloro-5-nitropyrimidine is reacted with sodium methoxide in methanol to form 2,4-dichloro-5-nitropyrimidin-1-ol., Step 2: 2-(2-methoxyphenyl)acetic acid is reacted with thionyl chloride in dichloromethane to form 2-(2-methoxyphenyl)acetyl chloride., Step 3: 2,4-dichloro-5-nitropyrimidin-1-ol is reacted with 2-(2-methoxyphenyl)acetyl chloride in the presence of triethylamine in dichloromethane to form the intermediate 2-(2-methoxyphenyl)-5-nitro-2-(pyrimidin-4-yl)oxyacetyl chloride., Step 4: The intermediate is then reacted with sodium methoxide in methanol to form the final product, CID 20327615.

properties

IUPAC Name

5-phenyl-1H-pyrazol-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2.ClH/c1-2-4-8(5-3-1)9-6-7-10-11-9;/h1-7H,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRLBUOQBHTARV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=N[NH2+]2.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=N[NH2+]2.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 20327615

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.